Cas no 2295485-11-7 ((3-Methyloxolan-3-yl)methanesulfonyl fluoride)

(3-Methyloxolan-3-yl)methanesulfonyl fluoride is a fluorinated sulfonate ester derivative characterized by its reactive sulfonyl fluoride moiety, which is valuable in chemical synthesis and bioconjugation applications. The compound’s oxolane (tetrahydrofuran) ring enhances solubility in organic solvents, while the methyl substitution at the 3-position contributes to steric stability. The sulfonyl fluoride group is highly selective for nucleophilic reactions, making it useful in covalent inhibitor design, protein labeling, and click chemistry. Its stability under mild conditions allows for controlled reactivity, particularly in modifying biomolecules. This compound is suitable for researchers seeking a versatile electrophilic reagent with balanced reactivity and handling properties for advanced synthetic and biochemical applications.
(3-Methyloxolan-3-yl)methanesulfonyl fluoride structure
2295485-11-7 structure
Product Name:(3-Methyloxolan-3-yl)methanesulfonyl fluoride
CAS No:2295485-11-7
MF:C6H11FO3S
MW:182.213144540787
CID:5835651
PubChem ID:165993745
Update Time:2025-06-15

(3-Methyloxolan-3-yl)methanesulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 2295485-11-7
    • EN300-5870908
    • (3-methyloxolan-3-yl)methanesulfonyl fluoride
    • (3-Methyloxolan-3-yl)methanesulfonyl fluoride
    • Inchi: 1S/C6H11FO3S/c1-6(2-3-10-4-6)5-11(7,8)9/h2-5H2,1H3
    • InChI Key: VJRSHBAALKOWHG-UHFFFAOYSA-N
    • SMILES: S(CC1(C)COCC1)(=O)(=O)F

Computed Properties

  • Exact Mass: 182.04129354g/mol
  • Monoisotopic Mass: 182.04129354g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 51.8Ų

(3-Methyloxolan-3-yl)methanesulfonyl fluoride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-5870908-0.05g
(3-methyloxolan-3-yl)methanesulfonyl fluoride
2295485-11-7
0.05g
$983.0 2023-05-23
Enamine
EN300-5870908-0.1g
(3-methyloxolan-3-yl)methanesulfonyl fluoride
2295485-11-7
0.1g
$1031.0 2023-05-23
Enamine
EN300-5870908-0.25g
(3-methyloxolan-3-yl)methanesulfonyl fluoride
2295485-11-7
0.25g
$1078.0 2023-05-23
Enamine
EN300-5870908-0.5g
(3-methyloxolan-3-yl)methanesulfonyl fluoride
2295485-11-7
0.5g
$1124.0 2023-05-23
Enamine
EN300-5870908-1.0g
(3-methyloxolan-3-yl)methanesulfonyl fluoride
2295485-11-7
1g
$1172.0 2023-05-23
Enamine
EN300-5870908-2.5g
(3-methyloxolan-3-yl)methanesulfonyl fluoride
2295485-11-7
2.5g
$2295.0 2023-05-23
Enamine
EN300-5870908-5.0g
(3-methyloxolan-3-yl)methanesulfonyl fluoride
2295485-11-7
5g
$3396.0 2023-05-23
Enamine
EN300-5870908-10.0g
(3-methyloxolan-3-yl)methanesulfonyl fluoride
2295485-11-7
10g
$5037.0 2023-05-23

Additional information on (3-Methyloxolan-3-yl)methanesulfonyl fluoride

Introduction to (3-Methyloxolan-3-yl)methanesulfonyl fluoride (CAS No. 2295485-11-7)

(3-Methyloxolan-3-yl)methanesulfonyl fluoride, identified by the Chemical Abstracts Service Number (CAS No.) 2295485-11-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonyl fluorides, which are widely recognized for their utility in synthetic chemistry, particularly in the modification and functionalization of biomolecules.

The structure of (3-Methyloxolan-3-yl)methanesulfonyl fluoride consists of a methanesulfonyl fluoride group attached to a 3-methyltetrahydrofuran ring. This unique configuration makes it a valuable intermediate in the synthesis of various pharmacologically active compounds. The presence of the sulfonyl fluoride moiety provides a high reactivity that allows for further chemical transformations, making it a versatile tool in medicinal chemistry.

In recent years, there has been a growing interest in sulfonyl fluorides due to their role in the development of novel therapeutic agents. The reactivity of the sulfonyl fluoride group enables it to participate in nucleophilic substitution reactions, which are crucial for constructing complex molecular architectures. This property has been leveraged in the synthesis of inhibitors targeting various biological pathways, including those involved in cancer and inflammatory diseases.

One of the most compelling aspects of (3-Methyloxolan-3-yl)methanesulfonyl fluoride is its application in the preparation of sulfonamides, which are a major class of drugs with broad therapeutic applications. Sulfonamides exhibit antimicrobial, anti-inflammatory, and anticonvulsant properties, among others. The ability to efficiently introduce sulfonyl groups into molecular frameworks using this compound has facilitated the development of new sulfonamide derivatives with enhanced pharmacological activity.

Recent studies have highlighted the utility of (3-Methyloxolan-3-yl)methanesulfonyl fluoride in the synthesis of kinase inhibitors, which are critical in the treatment of cancers and other chronic diseases. Kinase inhibitors work by binding to specific tyrosine kinase enzymes, thereby disrupting signaling pathways that contribute to disease progression. The structural features of this compound allow for precise modifications that can optimize binding affinity and selectivity, leading to more effective therapeutic outcomes.

The chemical synthesis of (3-Methyloxolan-3-yl)methanesulfonyl fluoride involves multi-step processes that require careful optimization to ensure high yields and purity. Advanced synthetic techniques, such as organometallic chemistry and flow chemistry, have been employed to improve the efficiency and scalability of its production. These advancements have not only enhanced the availability of this compound but also reduced costs, making it more accessible for research and industrial applications.

The safety profile of (3-Methyloxolan-3-yl)methanesulfonyl fluoride is another important consideration. While sulfonyl fluorides can be reactive, proper handling procedures can mitigate potential risks. Researchers often employ protective measures such as inert atmospheres and specialized equipment to ensure safe laboratory practices. Additionally, ongoing studies are exploring greener synthetic routes that minimize hazardous byproducts, aligning with broader efforts to promote sustainable chemistry.

In conclusion, (3-Methyloxolan-3-yl)methanesulfonyl fluoride (CAS No. 2295485-11-7) is a pivotal compound in modern chemical synthesis, particularly in pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for developing novel therapeutic agents. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play an even greater role in advancing drug discovery and development.

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd